molecular formula C17H14BrN3O3S2 B2566494 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide CAS No. 865175-94-6

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide

Cat. No.: B2566494
CAS No.: 865175-94-6
M. Wt: 452.34
InChI Key: VAJMQKPTZNXQRN-JZJYNLBNSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzo[d]thiazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Scientific Research Applications

Antibacterial Activity

The compound's derivatives have been synthesized and evaluated for antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These studies aimed to explore the antibacterial potential of these novel sulfonamides, incorporating various active moieties such as thiazoles and pyrazoles. Notable results include promising antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Rafiee Pour et al., 2019), (Darwish et al., 2014).

Antimicrobial Evaluation

Further research has been dedicated to the synthesis and antimicrobial evaluation of this compound and its derivatives, particularly focusing on their antimicrobial efficacy. The synthesized compounds were tested against a range of bacteria and fungi, showing promising results and providing valuable insights for therapeutic interventions against microbial diseases (Desai et al., 2013), (Desai et al., 2013).

Cancer Treatment and Photodynamic Therapy

The compound's derivatives have also been studied for their potential in cancer treatment. Specifically, they have been evaluated for their role in photodynamic therapy, a treatment that uses light-sensitive compounds to kill cancer cells. These studies focus on their photophysical and photochemical properties, crucial for their effectiveness as photosensitizers in this type of therapy (Pişkin et al., 2020).

Synthesis and Structural Analysis

Extensive research has been conducted on the synthesis methods and structural analysis of this compound and its derivatives. These studies provide valuable information on the molecular structure and properties, essential for understanding the compound's behavior and potential applications in various fields, such as medicinal chemistry and materials science (El Ajlaoui et al., 2015), (Narayana et al., 2004).

Future Directions

While specific future directions for this compound are not available, benzo[d]thiazole derivatives have been recognized for their potential in the field of organic photovoltaics . There is plenty of room for improvement and broadening of the material scope .

Properties

IUPAC Name

2-bromo-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S2/c1-2-9-21-14-8-7-11(26(19,23)24)10-15(14)25-17(21)20-16(22)12-5-3-4-6-13(12)18/h2-8,10H,1,9H2,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJMQKPTZNXQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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